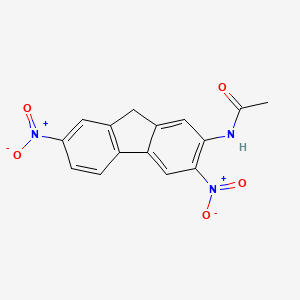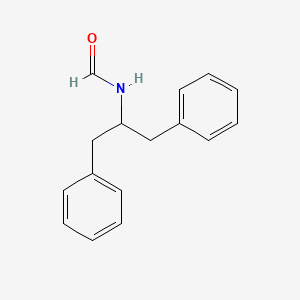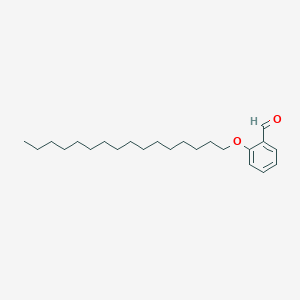
1,3,5-Tribromo-2,4-dinitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2,4-dinitro-benzene is an organic compound with the molecular formula C6HBr3N2O4. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by nitro groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2,4-dinitro-benzene can be synthesized through a multi-step process involving bromination and nitration of benzene derivatives. One common method involves the bromination of 1,3,5-tribromobenzene followed by nitration. The reaction conditions typically include the use of concentrated sulfuric acid and nitric acid for nitration, and bromine in the presence of a catalyst for bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2,4-dinitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Formation of 1,3,5-tribromo-2,4-diaminobenzene.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
1,3,5-Tribromo-2,4-dinitro-benzene is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3,5-tribromo-2,4-dinitro-benzene involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and redox reactions, which can lead to the formation of various intermediates and final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tribromo-2-nitrobenzene
- 1,3,5-Tribromo-2,4,6-trinitrobenzene
- 1,3,5-Tribromo-2,4-diaminobenzene
Uniqueness
1,3,5-Tribromo-2,4-dinitro-benzene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
Propriétés
Numéro CAS |
51686-79-4 |
|---|---|
Formule moléculaire |
C6HBr3N2O4 |
Poids moléculaire |
404.79 g/mol |
Nom IUPAC |
1,3,5-tribromo-2,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H |
Clé InChI |
XFVVPWNDDKXOKG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)
![(5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965951.png)


![(5Z)-3-Allyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965966.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11965970.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11965977.png)

![(5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965989.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)
